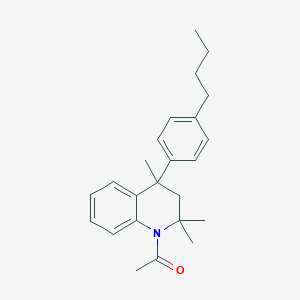![molecular formula C21H27N7O B4950995 N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B4950995.png)
N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide typically involves multiple steps. One common approach is the use of “click chemistry,” which is a modular synthetic method that allows for the efficient and rapid assembly of complex molecules. The process often starts with the preparation of the pyrazole and triazole rings separately, followed by their coupling under specific conditions.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Preparation of Triazole Ring: The triazole ring is often synthesized using azide-alkyne cycloaddition, a key reaction in click chemistry.
Coupling Reaction: The final step involves coupling the pyrazole and triazole rings using a suitable linker, such as a benzyl group, under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学研究应用
N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Rufinamide: An anticonvulsant drug containing a triazole ring.
Uniqueness
N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is unique due to its specific combination of pyrazole and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c29-21(20-17-27(25-24-20)12-11-26-9-5-2-6-10-26)22-13-19-14-23-28(16-19)15-18-7-3-1-4-8-18/h1,3-4,7-8,14,16-17H,2,5-6,9-13,15H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCJGZHFYUQRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)C(=O)NCC3=CN(N=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(3-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4950917.png)
![4-[2-fluoro-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-nitrophenyl]morpholine](/img/structure/B4950922.png)
![2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4950930.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4950948.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B4950955.png)
![4-(11-Azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol](/img/structure/B4950962.png)
![5-[(4-fluorophenyl)methyl]-1,3-dimethyl-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4950970.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4950974.png)
![6-oxo-1-(2-pyridinylmethyl)-N-[2-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B4950979.png)
![1'-[4-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B4950993.png)
![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine](/img/structure/B4951004.png)
![12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one](/img/structure/B4951020.png)
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4951039.png)
